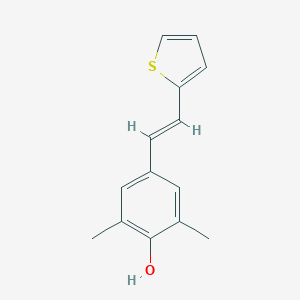
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol, also known as resveratrol, is a natural polyphenol compound found in various plants, including grapes, berries, and peanuts. It has been widely studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
Resveratrol exerts its biological effects through various mechanisms, including the activation of sirtuins, inhibition of cyclooxygenase-2 (COX-2), and modulation of various signaling pathways, such as NF-κB, PI3K/Akt, and MAPK.
生化和生理效应
Resveratrol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-aging properties. It has also been shown to improve insulin sensitivity, reduce blood pressure, and lower cholesterol levels.
实验室实验的优点和局限性
Resveratrol has several advantages for lab experiments, including its low toxicity, availability, and ease of use. However, it also has some limitations, such as its low bioavailability and poor solubility in water, which can affect its efficacy in vivo.
未来方向
There are several future directions for 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol research, including the development of novel delivery systems to improve its bioavailability, the identification of new targets and signaling pathways, and the investigation of its potential synergistic effects with other compounds. Additionally, more studies are needed to determine the optimal dose and duration of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol supplementation for various diseases.
In conclusion, 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol is a promising natural compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. However, further research is needed to fully understand its therapeutic potential and develop effective treatment strategies.
合成方法
Resveratrol can be synthesized through various methods, including chemical synthesis, plant extraction, and microbial fermentation. The most commonly used method is plant extraction, which involves extracting 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol from the skin of grapes or other plants using solvents.
科学研究应用
Resveratrol has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular diseases, diabetes, and neurodegenerative disorders. Many studies have shown that 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol exhibits potent anticancer properties by inhibiting cancer cell proliferation, inducing apoptosis, and suppressing tumor growth.
属性
CAS 编号 |
127035-58-9 |
|---|---|
产品名称 |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenol |
分子式 |
C14H14OS |
分子量 |
230.33 g/mol |
IUPAC 名称 |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenol |
InChI |
InChI=1S/C14H14OS/c1-10-8-12(9-11(2)14(10)15)5-6-13-4-3-7-16-13/h3-9,15H,1-2H3/b6-5+ |
InChI 键 |
CUTHZVKEIWXBMP-AATRIKPKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C=CC2=CC=CS2 |
同义词 |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)phenol BI-L 226 BI-L-226 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



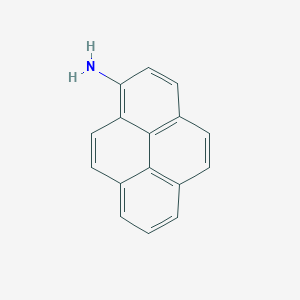
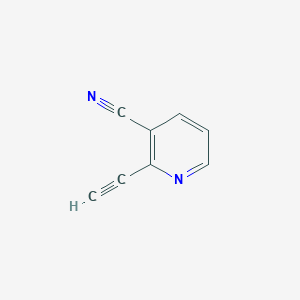
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
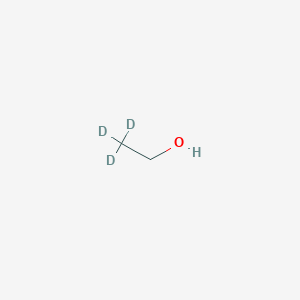
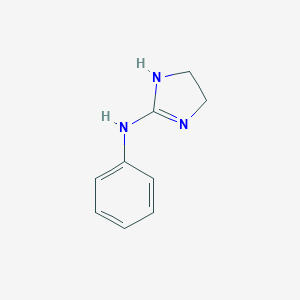
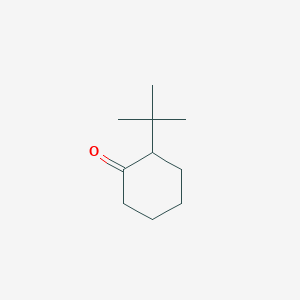

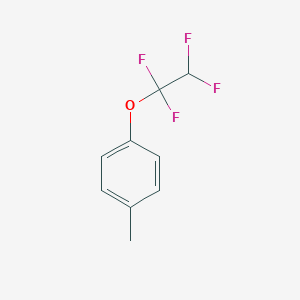
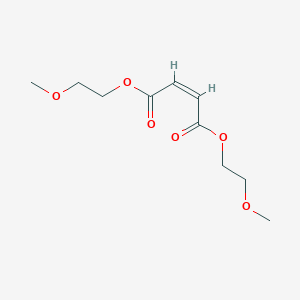
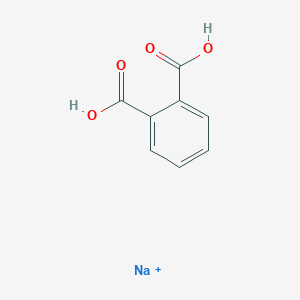
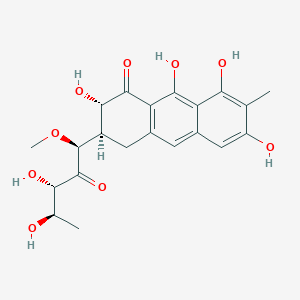
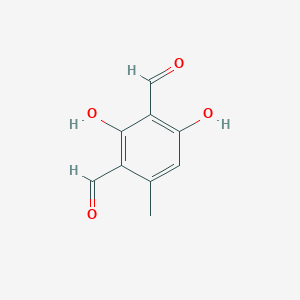
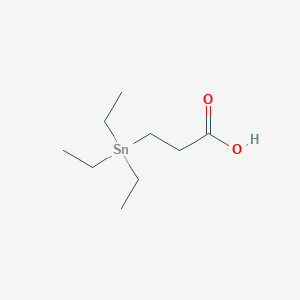
![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)